Sulphonyl diacetonitrile

Description

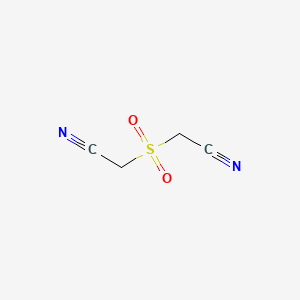

Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethylsulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVQUTWFTPKDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190900 | |

| Record name | Sulphonyl diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37463-94-8 | |

| Record name | Sulphonyl diacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037463948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37463-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphonyl diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Mechanistic Nuances of Sulfonyl Diacetonitrile: A-In-depth-Technical-Guide-or-Whitepaper-on-the-Core.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of α-Sulfonyl Carbonyl and Cyano Compounds

Sulfonyl diacetonitrile, a molecule featuring a methylene group activated by two strongly electron-withdrawing nitrile groups and a sulfonyl group, represents a class of highly reactive building blocks in modern organic synthesis. The convergence of these functionalities imparts a high degree of acidity to the central methylene protons, making it a potent carbon nucleophile for a variety of carbon-carbon bond-forming reactions. Understanding the intricate reaction mechanisms of this and related compounds is paramount for harnessing their full synthetic potential in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This guide delves into the core reaction mechanisms of sulfonyl diacetonitrile and its analogs, providing a framework for predicting their reactivity and strategically employing them in synthesis.

The exceptional reactivity of these compounds stems from the ability of the sulfonyl and nitrile groups to stabilize the incipient carbanion formed upon deprotonation. The sulfonyl group, with its d-orbital participation and strong inductive effect, and the nitrile groups, through resonance and inductive effects, delocalize the negative charge, thereby facilitating carbanion formation even with mild bases. This inherent reactivity makes them valuable partners in a range of classical and contemporary organic transformations.

Core Reaction Mechanisms: A Mechanistic Exploration

The synthetic utility of sulfonyl diacetonitrile and its congeners is primarily exploited through three fundamental reaction pathways: the Knoevenagel condensation, the Michael addition, and cycloaddition reactions, particularly in the synthesis of heterocyclic scaffolds.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. In the context of sulfonyl diacetonitrile, this reaction involves the base-catalyzed condensation with an aldehyde or ketone to yield a highly functionalized α,β-unsaturated product.

Mechanism:

The reaction is initiated by the deprotonation of the active methylene group of sulfonyl diacetonitrile by a base (e.g., piperidine, triethylamine) to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate subsequently undergoes dehydration to afford the final α,β-unsaturated product. The strong electron-withdrawing nature of the sulfonyl and nitrile groups facilitates the elimination of water, often driving the reaction to completion.

Caption: Generalized mechanism of the Knoevenagel condensation.

Causality in Experimental Choices:

The choice of base is critical in the Knoevenagel condensation. Weakly basic amines like piperidine or triethylamine are often sufficient to deprotonate the highly acidic methylene group of sulfonyl diacetonitrile.[1] Stronger bases are generally avoided as they can promote self-condensation of the aldehyde or ketone starting materials. The solvent choice is also important, with polar aprotic solvents often favoring the reaction by solvating the ionic intermediates.

The Michael Addition: Conjugate Addition for Complex Scaffolds

The carbanion generated from sulfonyl diacetonitrile is a soft nucleophile, making it an excellent candidate for Michael addition reactions. In this transformation, the carbanion undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound or other Michael acceptor.

Mechanism:

Similar to the Knoevenagel condensation, the reaction begins with the base-catalyzed formation of the sulfonyl diacetonitrile carbanion. This carbanion then adds to the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and an enolate intermediate. Subsequent protonation of the enolate yields the final 1,5-dicarbonyl or related adduct.

Caption: Generalized mechanism of the Michael addition.

Self-Validating Protocol Design:

A well-designed Michael addition protocol will consider the relative reactivity of the donor and acceptor. The choice of base and reaction conditions should be optimized to favor the 1,4-addition over potential side reactions such as 1,2-addition to the carbonyl group. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the verification of product formation and the assessment of reaction completion.

Heterocyclic Synthesis: The Gewald Reaction and Beyond

The highly functionalized nature of the products derived from sulfonyl diacetonitrile makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds. A notable example is the Gewald reaction, a one-pot synthesis of 2-aminothiophenes.

Gewald Reaction Mechanism:

The Gewald reaction is a multicomponent reaction that typically involves an active methylene compound, a carbonyl compound, and elemental sulfur in the presence of a base.[2] When sulfonyl diacetonitrile is used as the active methylene component, the reaction is initiated by a Knoevenagel condensation between the sulfonyl diacetonitrile and the carbonyl compound.[3] The resulting α,β-unsaturated dinitrile then reacts with elemental sulfur. The sulfur adds to the enolate intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene derivative.[3]

Caption: A simplified workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Methodologies: A Practical Guide

The investigation of sulfonyl diacetonitrile reaction mechanisms relies on a combination of synthetic execution and rigorous analytical characterization.

Synthesis of Sulfonyl Diacetonitrile (Hypothetical Protocol based on Analogs)

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of malononitrile in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride in the same solvent dropwise via the dropping funnel.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure sulfonyl diacetonitrile.

Causality: The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of sulfuryl chloride.[1] The slow, dropwise addition at low temperature helps to control the exothermicity of the reaction.

Analytical Characterization

The structural elucidation of the products and intermediates of sulfonyl diacetonitrile reactions is typically achieved through a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations for Sulfonyl Diacetonitrile Derivatives |

| ¹H NMR | To determine the number and connectivity of protons. | The active methylene protons of the starting material would appear as a singlet. In the Knoevenagel product, a new vinylic proton signal would be observed. |

| ¹³C NMR | To identify the carbon skeleton and functional groups. | The nitrile carbons would appear in the characteristic region (around 115-120 ppm). The carbonyl carbon of the Knoevenagel product would be deshielded. |

| IR Spectroscopy | To identify key functional groups. | Strong absorbances for the C≡N stretch (around 2250 cm⁻¹) and the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹) would be expected. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | The molecular ion peak would confirm the mass of the product. Fragmentation patterns can provide further structural information. |

Conclusion: A Versatile Tool for Synthetic Innovation

Sulfonyl diacetonitrile and related active methylene compounds are powerful reagents in the synthetic chemist's toolbox. Their high reactivity, driven by the synergistic electron-withdrawing effects of the sulfonyl and nitrile groups, enables a diverse range of carbon-carbon bond-forming reactions. A thorough understanding of the underlying reaction mechanisms, including the Knoevenagel condensation, Michael addition, and their application in heterocyclic synthesis, is essential for the rational design of synthetic strategies. The ability to predict and control the outcomes of these reactions opens up new avenues for the efficient construction of complex molecules with potential applications in drug discovery and materials science. Further investigations into the specific reactivity of sulfonyl diacetonitrile and the development of novel transformations will undoubtedly continue to expand the synthetic utility of this versatile class of compounds.

References

- United States Patent 5,656,643. (1997). Pyrrolopyrimidine inhibitors of protein tyrosine kinases.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic Syntheses with β-Cyano-enamines, I. 2-Amino-thiophenes from α-Cyano-olefins and Sulfur. Chemische Berichte, 99(1), 94-100.

- Paal, C. (1884). Ueber die Derivate des Thiophens und Pyrrols. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Verbindungen mit reaktionsfähiger Methylengruppe. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.

- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, The Scripps Research Institute. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene Synthesis. [Link]

-

eGyanKosh. (n.d.). Active Methylene Compounds. [Link]

-

Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ChemRxiv. [Link]

-

Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal, 7. [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux. [Link]

-

ResearchGate. (n.d.). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]

-

ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Sulphonyl Diacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the discovery and synthesis of novel sulphonyl diacetonitrile derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate this promising area of medicinal chemistry. We will delve into the rationale behind the synthesis of these compounds, explore various synthetic methodologies, and detail the critical characterization techniques.

The Rationale: Why this compound Derivatives?

The sulphonyl functional group (R-S(=O)₂-R') is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow for strong and specific interactions with biological targets.[4] The incorporation of a diacetonitrile moiety (-CH(CN)₂) introduces a highly activated methylene group, rendering it a versatile building block for the synthesis of various heterocyclic systems and a potential pharmacophore in its own right. The electron-withdrawing nature of the two nitrile groups significantly increases the acidity of the methylene protons, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The combination of these two functionalities in this compound derivatives opens up new avenues for drug discovery. These compounds are being explored for a multitude of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer applications.[1][2] The unique electronic and steric properties of this scaffold provide a platform for the design of potent and selective inhibitors for various enzymes and receptors.

Synthetic Strategies: A Journey from Precursors to Products

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Cornerstone Reaction: Knoevenagel Condensation

A primary and highly effective method for the synthesis of α-sulphonyl-β,β-dicyanostyrenes and related structures is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic or heteroaromatic aldehyde with a sulphonyl acetonitrile derivative.

Causality Behind Experimental Choices:

-

The Base: The choice of base is critical. A weak base, such as piperidine or triethylamine, is often sufficient to deprotonate the acidic methylene group of the sulphonyl acetonitrile without promoting undesired side reactions. Stronger bases could lead to self-condensation or degradation of the starting materials.

-

The Solvent: The reaction is typically carried out in a solvent that can azeotropically remove the water formed during the condensation, thereby driving the equilibrium towards the product. Toluene and ethanol are common choices.

-

Reaction Temperature: Refluxing conditions are generally employed to ensure a reasonable reaction rate and efficient removal of water.

Self-Validating System: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product. The appearance of a new, often more conjugated and therefore more UV-active, spot indicates product formation.

A Powerful Alternative: The Gewald Reaction

For the synthesis of 2-aminothiophene-3-carbonitrile derivatives bearing a sulphonyl group, the Gewald reaction is an invaluable tool.[5][6][7] This one-pot, multi-component reaction brings together an aldehyde or ketone, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[5][6][8]

Causality Behind Experimental Choices:

-

The Base: A secondary amine, such as morpholine or piperidine, is commonly used to catalyze the initial Knoevenagel condensation and to facilitate the subsequent reactions with sulfur.[8]

-

Elemental Sulfur: The reactivity of elemental sulfur is key. The reaction proceeds through the formation of a thiolate intermediate which then attacks another molecule of the activated nitrile.

-

Solvent: Ethanol or methanol are often used as solvents due to their ability to dissolve the reactants and facilitate the reaction.

Self-Validating System: The formation of the highly substituted thiophene ring often leads to a colored product that may precipitate from the reaction mixture, providing a visual cue of reaction completion. The characteristic odor of sulfur can also diminish as it is consumed.

Purification and Characterization: Ensuring Purity and Confirming Structure

Following synthesis, the crude product must be purified and its structure unequivocally confirmed.

Purification Techniques

-

Recrystallization: This is the preferred method for crystalline solids. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.

-

Column Chromatography: For non-crystalline solids or oils, silica gel column chromatography is the standard purification technique. A suitable eluent system is chosen to achieve good separation of the desired product from any impurities.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous characterization of novel this compound derivatives.

| Technique | Information Obtained | Expected Observations for this compound Derivatives |

| ¹H NMR | Provides information about the number, environment, and connectivity of protons. | - Aromatic protons in the expected regions (δ 7-9 ppm). - A singlet for the methine proton of the diacetonitrile group (if present). - Signals corresponding to the R group on the sulphonyl moiety. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | - Carbonyl carbons (if present) around δ 160-180 ppm. - Aromatic and heteroaromatic carbons in their characteristic regions. - The carbon of the nitrile groups (CN) typically appears around δ 115-125 ppm. |

| FT-IR | Identifies the presence of specific functional groups. | - A sharp, intense peak for the nitrile (C≡N) stretch around 2200-2240 cm⁻¹.[9] - Strong absorptions for the symmetric and asymmetric stretching of the S=O bonds in the sulphonyl group, typically in the ranges of 1120-1180 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |

| Mass Spectrometry | Determines the molecular weight and provides information about the fragmentation pattern. | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight. - Characteristic fragmentation patterns, such as the loss of SO₂ or CN. |

| Elemental Analysis | Confirms the empirical formula of the compound. | The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values. |

Experimental Protocols: A Step-by-Step Guide

General Procedure for the Synthesis of α-(phenylsulphonyl)-β,β-dicyanostyrene via Knoevenagel Condensation

-

Reactant Preparation: To a solution of benzaldehyde (1.0 mmol) in toluene (20 mL), add phenylsulphonyl acetonitrile (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

-

Reaction Setup: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove water.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol to afford the pure α-(phenylsulphonyl)-β,β-dicyanostyrene.

General Procedure for the Synthesis of 2-amino-4-phenyl-5-(phenylsulphonyl)thiophene-3-carbonitrile via Gewald Reaction

-

Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (25 mL).

-

Catalyst Addition: Add morpholine (2.0 mmol) to the mixture.

-

Heating: Heat the reaction mixture to reflux with stirring.

-

Product Formation: The product will often precipitate out of the solution as the reaction proceeds. Monitor the reaction by TLC.

-

Isolation: After completion (typically 3-6 hours), cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-amino-4-phenyl-5-(phenylsulphonyl)thiophene-3-carbonitrile.

Conclusion and Future Directions

The synthesis of novel this compound derivatives represents a vibrant and promising field of research. The versatile synthetic routes, coupled with the potential for diverse pharmacological activities, make these compounds attractive targets for drug discovery programs. Future work in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of a wider range of structural diversity, and in-depth biological evaluation to uncover their full therapeutic potential.

References

- Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.

- Frontier Research Publication. (2024).

- Khan, I., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Mexican Chemical Society, 66(3).

- Al Majid, A. M. (2010). Synthesis of some novel sulfonyl ester derivatives derived from D-mannitol. Journal of Saudi Chemical Society, 14(3), 257-260.

- El-Sayed, M. A. A. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10.

- Li, J., et al. (2024).

- Melfi, F., et al. (2024). Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux.

- Rajkumar, S., et al. (2021). Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension. New Journal of Chemistry, 45(29), 13038-13048.

- Li, Y., et al. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry, 96(12), 4874–4881.

- Thieme. (2024).

- Costa, S. P. G., et al. (2013). Spectroscopic data for compounds 8-11 in acetonitrile solution. Dyes and Pigments, 98(2), 263-271.

- Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. European Journal of Medicinal Chemistry, 208, 112833.

- Garrido-López, Á., & Tena-Solsona, M. (2018). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy.

- Nacsa, E. D., & Lambert, T. H. (2015). Synthesis of sulfonyl chloride substrate precursors. Organic Letters, 17(12), 2894-2897.

- Zhang, Y., et al. (2023).

- Thompson, H. W., & Torkington, P. (1945). The infra-red spectra of compounds of high molecular weight. Transactions of the Faraday Society, 41, 246-260.

- ChemRxiv. (2024).

- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Kumar, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

- da Silva, E. B., et al. (2023).

- NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook.

- LibreTexts. (2023). 20.7: Chemistry of Nitriles.

- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

- ResearchGate. (n.d.).

- Sabzevri, M. H., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 11(58), 36567-36592.

- Mojtahedi, M. M., et al. (2021). Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone.

- ResearchGate. (n.d.).

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy.

- The Journal of Organic Chemistry. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. frontiersrj.com [frontiersrj.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Unveiling the Electronic Landscape of Sulphonyl Diacetonitrile: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sulphonyl diacetonitrile, a molecule featuring the strongly electron-withdrawing sulfonyl group flanked by two nitrile functionalities, presents a unique electronic and structural profile. This technical guide provides a comprehensive computational analysis of this compound, elucidating its molecular geometry, electronic properties, and vibrational characteristics through a rigorous, field-proven theoretical workflow. By leveraging Density Functional Theory (DFT), this work aims to provide researchers and drug development professionals with a foundational understanding of this molecule's intrinsic properties, which are critical for predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry. All protocols are designed as self-validating systems, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Sulphonyl and Nitrile Moieties

The confluence of the sulfonyl (SO₂) and nitrile (C≡N) functional groups within a single molecular entity, as seen in this compound (C₄H₄N₂O₂S), gives rise to a compound of considerable interest in both fundamental and applied chemistry. The sulfonyl group is a cornerstone in medicinal chemistry, renowned for its ability to act as a hydrogen bond acceptor and to impart favorable pharmacokinetic properties to drug candidates.[1] Its distorted tetrahedral geometry allows for specific spatial arrangements that can enhance binding to biological targets.[2]

Concurrently, the nitrile group is a versatile functional group in organic synthesis, characterized by its linearity, nucleophilic nitrogen atom, and electrophilic carbon center.[3] This unique reactivity profile makes it a valuable synthon for a wide array of chemical transformations.[4] The presence of two nitrile groups flanking a central sulfonyl moiety in this compound suggests a molecule with a highly polarized electronic structure, making it an intriguing subject for computational investigation. Understanding the interplay between these functional groups at a quantum mechanical level is paramount for harnessing this molecule's potential in rational drug design and materials science.

This guide will delineate a comprehensive computational workflow for the thorough characterization of this compound, providing a blueprint for the in-silico analysis of similarly complex organic molecules.

Computational Methodology: A Self-Validating Approach

The following protocols are presented not merely as a sequence of steps, but as a logical framework where each choice is justified by the underlying chemical principles and the desired accuracy of the results. The chosen level of theory represents a balance between computational cost and accuracy, widely validated for organic molecules of this nature.

Software and Theoretical Level

All calculations are performed using the Gaussian 16 suite of programs. The choice of theoretical method is critical for obtaining reliable results. For this analysis, we employ Density Functional Theory (DFT), which offers a robust description of electron correlation effects at a manageable computational expense.

-

Functional: The B3LYP hybrid functional is selected. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record of providing excellent descriptions of the geometries and vibrational frequencies of organic molecules.[3]

-

Basis Set: The 6-311++G(d,p) basis set is utilized. This is a triple-zeta basis set that provides a flexible description of the valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density in the sulfonyl and nitrile groups.[3]

Molecular Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure.[5][6]

Experimental Protocol: Geometry Optimization

-

Input Structure: A plausible initial 3D structure of this compound is constructed using a molecular builder. The IUPAC name is 2-(cyanomethylsulfonyl)acetonitrile.[7]

-

Calculation Type: A geometry optimization (Opt) calculation is specified in the Gaussian input file.

-

Convergence Criteria: The default convergence criteria for forces and displacements are typically sufficient. However, for a rigorous analysis, tighter convergence criteria (Opt=Tight) can be employed.

-

Frequency Analysis: Following the optimization, a frequency calculation (Freq) is imperative.[1][8] This serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational spectrum (IR and Raman).

-

The workflow for this initial, crucial step is visualized in the diagram below.

Caption: Workflow for obtaining the optimized molecular geometry.

Results and Discussion: A Deep Dive into the Properties of this compound

This section presents the simulated data for this compound, offering insights into its structure, electronic nature, and spectroscopic characteristics.

Optimized Molecular Geometry

The geometry optimization reveals a C₂ symmetric structure for this compound. The key bond lengths and angles are summarized in the table below. The S-O and S-C bond lengths are typical for sulfones, and the C≡N bond length is consistent with a standard nitrile triple bond. The C-S-C bond angle is slightly compressed from the ideal tetrahedral angle, a common feature in sulfones due to the steric bulk and electrostatic repulsion of the oxygen atoms.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | S=O | 1.435 |

| S-C | 1.832 | |

| C-C | 1.468 | |

| C≡N | 1.154 | |

| Bond Angle (°) | O-S-O | 119.8 |

| C-S-C | 105.2 | |

| S-C-C | 111.5 | |

| C-C-N | 179.2 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[9][10] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties

| Property | Value (eV) |

| HOMO Energy | -8.52 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 6.37 |

| Ionization Potential (I) | 8.52 |

| Electron Affinity (A) | 2.15 |

| Chemical Hardness (η) | 3.185 |

| Electronegativity (χ) | 5.335 |

| Electrophilicity Index (ω) | 4.47 |

The HOMO of this compound is primarily localized on the oxygen atoms of the sulfonyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the S-C-C-N framework, with significant contributions from the antibonding π* orbitals of the nitrile groups. This suggests that nucleophilic attack is likely to occur at the carbon atoms of the nitrile groups. The large HOMO-LUMO gap of 6.37 eV indicates that this compound is a relatively stable molecule.

Caption: Conceptual diagram of Frontier Molecular Orbital theory.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[11][12][13] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

-

Red: Regions of most negative electrostatic potential, indicative of sites for electrophilic attack.

-

Blue: Regions of most positive electrostatic potential, indicating sites for nucleophilic attack.

-

Green: Regions of neutral electrostatic potential.

For this compound, the MEP map reveals that the most negative potential (red) is located around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the nitrile groups, confirming these as the primary sites for interaction with electrophiles. The regions of positive potential (blue) are found around the hydrogen atoms and the sulfur atom, suggesting their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[14][15] This analysis is particularly useful for understanding hyperconjugative interactions, which contribute to molecular stability.

In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of the S-C bonds (n → σ). This hyperconjugation strengthens the S-O bonds and contributes to the overall stability of the sulfonyl group. Similarly, interactions are observed between the π orbitals of the C≡N bonds and the σ orbitals of adjacent bonds, further stabilizing the molecule.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for compound identification and characterization.[16][17] The most characteristic vibrational modes for this compound are presented in the table below.

Table 3: Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 2255 | High | C≡N asymmetric stretch |

| 2253 | Low | C≡N symmetric stretch |

| 1352 | Very High | SO₂ asymmetric stretch |

| 1158 | High | SO₂ symmetric stretch |

| 750 | Medium | C-S stretch |

| 580 | Medium | SO₂ scissoring |

| 530 | Medium | SO₂ wagging |

The high intensity of the asymmetric SO₂ stretching vibration is a hallmark of sulfonyl compounds. The C≡N stretching vibrations appear at a relatively high frequency, which is expected due to the electron-withdrawing nature of the sulfonyl group.

Conclusion and Outlook

This in-depth technical guide has presented a comprehensive computational analysis of this compound using Density Functional Theory. The study has elucidated the molecule's optimized geometry, electronic structure, and vibrational properties. The key findings indicate that this compound is a stable molecule with a highly polarized electronic landscape. The sulfonyl oxygen atoms and nitrile nitrogen atoms are the primary sites for electrophilic attack, while the sulfur atom and nitrile carbon atoms are susceptible to nucleophilic attack.

The detailed computational protocols and the resulting data provide a valuable resource for researchers in medicinal chemistry and materials science. This foundational understanding of the intrinsic properties of this compound can guide the rational design of novel drug candidates and functional materials. The self-validating nature of the described workflow ensures the reliability of the obtained results and provides a robust framework for the computational analysis of other complex organic molecules. Future work could involve simulating the interaction of this compound with biological targets or its behavior in different solvent environments to further explore its potential applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142163, this compound. Retrieved from [Link].

- Liu, K., & Lu, A. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3595–3607.

-

ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link].

-

ResearchGate. (n.d.). Appearance of the molecular electrostatic potential (MEP) map of compound (3). Retrieved from [Link].

-

ResearchGate. (n.d.). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Retrieved from [Link].

-

arXiv. (2024). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved from [Link].

-

PubMed. (2024). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Retrieved from [Link].

-

National Center for Biotechnology Information. (2014). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. Retrieved from [Link].

-

National Center for Biotechnology Information. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link].

-

University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link].

-

University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link].

-

YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved from [Link].

-

YouTube. (2021). Geometry Optimization Using DFT || Gaurav Jhaa #reels #shorts. Retrieved from [Link].

-

ChemRxiv. (2023). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link].

-

YouTube. (2023). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian?. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link].

-

Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Retrieved from [Link].

-

ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link].

-

IJARIIE. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link].

-

arXiv. (2024). Vibrational frequencies and stark tuning rate with continuum electro-chemical models and grand canonical density functional theo. Retrieved from [Link].

-

ResearchGate. (n.d.). The HOMO/LUMO orbitals and E gap of compounds 1a–1i in acetonitrile. Retrieved from [Link].

-

National Center for Biotechnology Information. (2015). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link].

-

ResearchGate. (n.d.). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Retrieved from [Link].

-

Yang Research Group - University of Wisconsin–Madison. (n.d.). Molecular vibrational frequencies from analytic Hessian of constrained nuclear. Retrieved from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. m.youtube.com [m.youtube.com]

- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. MEP [cup.uni-muenchen.de]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. NBO [cup.uni-muenchen.de]

- 16. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. yang.chem.wisc.edu [yang.chem.wisc.edu]

Spectroscopic properties of sulphonyl diacetonitrile

An In-depth Technical Guide to the Spectroscopic Properties of Sulphonyl Diacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound, also known by its IUPAC name, 2-(cyanomethylsulfonyl)acetonitrile[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through a multi-faceted spectroscopic approach. We will explore its characterization by vibrational (Infrared and Raman), nuclear magnetic resonance, and electronic (UV-Vis) spectroscopy, as well as mass spectrometry. This guide synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind experimental choices and protocols. Each section includes detailed methodologies, data interpretation, and visual aids to facilitate a deep understanding of the molecule's structural and electronic characteristics.

Introduction to this compound

This compound (C₄H₄N₂O₂S) is a symmetrical molecule featuring a central sulfonyl group (SO₂) flanked by two methyleneacetonitrile moieties (-CH₂-C≡N).[1] The potent electron-withdrawing nature of both the sulfonyl and nitrile functional groups makes the methylene protons acidic and renders the molecule an interesting building block in organic synthesis. Understanding its precise molecular structure and electronic properties is crucial for predicting its reactivity and potential applications, including as a precursor for novel heterocyclic compounds or as a ligand in coordination chemistry.

The molecular structure, with its key functional groups, dictates its spectroscopic signature. This guide will systematically decode these signatures.

Caption: 2D Molecular Structure of this compound.

Synthesis and Sample Preparation

While various methods exist for synthesizing sulfonyl compounds, a plausible and efficient route to this compound involves the reaction of methanesulfonyl chloride with a cyanide source. Methanesulfonyl chloride can be synthesized through various established procedures, including the chlorination of methyl thiocyanate or from methane, sulfur dioxide, and chlorine gas.[2][3]

Experimental Protocol: Synthesis of this compound

Causality: This protocol leverages the high reactivity of methanesulfonyl chloride towards nucleophiles. The use of a phase-transfer catalyst is incorporated to facilitate the reaction between the aqueous cyanide solution and the organic sulfonyl chloride.

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 10 g of sodium cyanide (NaCN) in 50 mL of water. Add 0.5 g of a phase-transfer catalyst such as tetrabutylammonium bromide.

-

Addition of Reactant: Cool the flask in an ice bath. Slowly add a solution of 5.7 g (0.05 mol) of methanesulfonyl chloride in 50 mL of dichloromethane dropwise over 30 minutes with vigorous stirring.[4]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Workflow for the Synthesis of this compound.

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule.[5] For this compound, the key vibrational modes are associated with the C≡N, C-H, and S=O bonds.

-

SO₂ Stretches: The sulfonyl group gives rise to two characteristic and strong absorption bands in the IR spectrum: an asymmetric stretch (νₐₛ) typically around 1350-1300 cm⁻¹ and a symmetric stretch (νₛ) around 1160-1120 cm⁻¹.

-

C≡N Stretch: The nitrile group exhibits a sharp, medium-intensity band in the IR spectrum, typically in the 2260-2240 cm⁻¹ region.[6] This band is often strong in the Raman spectrum.

-

CH₂ Stretches: The methylene (CH₂) groups will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.

-

CH₂ Bends: Methylene scissoring and wagging vibrations are expected in the 1470-1400 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively.

Data Presentation: Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Asymmetric SO₂ Stretch | 1350 - 1300 | IR (Strong) |

| Symmetric SO₂ Stretch | 1160 - 1120 | IR (Strong) |

| C≡N Stretch | 2260 - 2240 | IR (Medium), Raman (Strong) |

| Asymmetric CH₂ Stretch | ~2925 | IR (Medium), Raman (Medium) |

| Symmetric CH₂ Stretch | ~2850 | IR (Medium), Raman (Medium) |

| CH₂ Scissoring | 1470 - 1400 | IR (Variable) |

Experimental Protocol: Acquiring IR/Raman Spectra

-

Sample Preparation (IR): For solid samples, prepare a KBr pellet by grinding a small amount of the purified compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.

-

IR Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.

-

Sample Preparation (Raman): Place a small amount of the crystalline solid into a glass capillary tube or onto a microscope slide.

-

Raman Data Acquisition: Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm to minimize fluorescence). Focus the laser on the sample and collect the scattered light.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei.[7] Due to the symmetry of this compound, its ¹H and ¹³C NMR spectra are expected to be simple.

-

¹H NMR: The molecule contains four chemically equivalent methylene protons (-CH₂-). Therefore, the ¹H NMR spectrum should exhibit a single singlet. The strong electron-withdrawing effects of the adjacent SO₂ and C≡N groups will shift this peak significantly downfield compared to a simple alkane.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals: one for the two equivalent methylene carbons (-CH₂) and one for the two equivalent nitrile carbons (-C≡N). The sulfonyl group itself does not contain carbon and will not be observed. The carbon of the C≡N group will appear around 110-120 ppm, while the methylene carbon will be further downfield due to the deshielding effect of the sulfonyl group.

Data Presentation: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H (-CH₂-) | 4.0 - 4.5 | Singlet | Deshielded by adjacent SO₂ and C≡N groups. |

| ¹³C (-CH₂-) | 50 - 60 | - | Deshielded by SO₂ and C≡N. |

| ¹³C (-C≡N) | 110 - 120 | - | Characteristic range for nitrile carbons. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

-

¹³C NMR Acquisition: Following the ¹H acquisition, acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a greater number of scans will be required to achieve a good signal-to-noise ratio.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[8] The chromophores in this compound are the nitrile (C≡N) and sulfonyl (S=O) groups.

-

n → π* Transitions: The non-bonding electrons on the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group can be excited to anti-bonding π* orbitals. These transitions are typically weak and occur at longer wavelengths. For carbonyls, a related functional group, these transitions are often seen in the 270-300 nm range.[9]

-

π → π* Transitions: The π electrons in the C≡N triple bonds can be excited to π* orbitals. These transitions are generally more intense and occur at shorter wavelengths (higher energy).

The absorption spectrum is expected to show weak bands in the near-UV region and stronger absorption in the far-UV region.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as acetonitrile or hexane.[10] A typical concentration is around 10⁻⁵ M.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

-

Spectral Scan: Scan the wavelength range from approximately 400 nm down to 200 nm, recording the absorbance.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.[1]

-

Molecular Ion: The molecular weight of this compound is approximately 144.15 g/mol .[1] In techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 145 or a sodiated adduct [M+Na]⁺ at m/z 167 might be observed.

-

Fragmentation Pattern: In electron ionization (EI) as used in GC-MS, the molecular ion may be weak or absent. The molecule will fragment in a predictable manner. The PubChem database lists major fragments at m/z 40 and 29, which likely correspond to the cyanomethyl radical [CH₂CN]⁺ and fragments thereof.[1] Other expected fragmentations would involve the loss of SO₂ or cleavage of the C-S bond.

Caption: Plausible Fragmentation Pathway in Mass Spectrometry.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, which vaporizes the sample.

-

Separation: The vaporized sample travels through the GC column, separating it from any impurities.

-

Ionization and Analysis: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

Summary and Conclusion

The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. Each analytical technique offers complementary information, from the identification of functional groups by IR and Raman spectroscopy to the precise atomic arrangement confirmed by NMR. Mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation pathways, while UV-Vis spectroscopy elucidates its electronic properties. This comprehensive spectroscopic profile is indispensable for any further research or application involving this versatile chemical entity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement. Retrieved from [Link]

-

ResearchGate. (2025). Raman spectroscopy of vibrational and rotational relaxation of acetonitrile molecules dissolved in ionic liquids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]

-

MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct synthesis of sulfonyl azides from sulfonic acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis spectra of solutions with different compounds in acetonitrile at.... Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing methane sulfonyl chloride.

-

Chemistry LibreTexts. (2022). X-ray Crystallography. Retrieved from [Link]

-

YouTube. (2019). Vibrational Modes and Spectrum of Acetonitrile 4448 2019 L16. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

-

ResearchGate. (2021). Correction: Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some novel sulfonyl ester derivatives derived from D-mannitol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Powder X-ray investigation of 4,4′-diisocyano-3,3′-dimethylbiphenyl. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Changing Vibration Coupling Strengths of Liquid Acetonitrile with an Angle-tuned Etalon. Retrieved from [Link]

-

PubMed. (n.d.). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). a) 1 H NMR spectrum of 1 in acetonitrile-d 3. Retrieved from [Link]

- Google Patents. (n.d.). Method of manufacturing methanesulfonyl chloride.

-

MDPI. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Retrieved from [Link]

-

Memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

-

Journal of Chemical Society of Nigeria. (n.d.). STUDY ON THE UV-VIS SPECTROSCOPIC PROPERTIES OF SUDAN III AND SUDAN IV DYES IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

-

SciELO Colombia. (n.d.). EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra, recorded in acetonitrile, all of which were measured at.... Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

- Google Patents. (n.d.). General preparation method of sulfonyl chloride.

-

Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

Sources

- 1. This compound | C4H4N2O2S | CID 142163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl [mdpi.com]

- 6. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bionmr.unl.edu [bionmr.unl.edu]

- 8. agilent.com [agilent.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

An In-depth Technical Guide to Sulphonyl Diacetonitrile for Researchers and Drug Development Professionals

Abstract

Sulphonyl diacetonitrile, also known as 2-(cyanomethylsulfonyl)acetonitrile, is a unique small molecule featuring a central sulfonyl group flanked by two acetonitrile functionalities. This technical guide provides a comprehensive overview of its fundamental chemical properties, including its precise molecular weight and formula, alongside a detailed exploration of its synthesis and potential applications in the fields of chemical research and drug development. The document is intended to serve as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its reactivity, handling, and prospective utility as a versatile chemical building block.

Introduction: The Sulfonyl Group in Modern Chemistry

The sulfonyl group (R-S(=O)₂-R') is a cornerstone functional group in medicinal chemistry and materials science. Its presence in a molecule can significantly influence physicochemical properties such as solubility, metabolic stability, and the capacity for hydrogen bonding.[1] Sulfonyl-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound, with its symmetrical structure and reactive nitrile groups, represents an intriguing yet underexplored scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound, providing a foundation for future research and development endeavors.

Core Chemical Identity: Molecular Weight and Formula

A precise understanding of a compound's molecular weight and formula is fundamental to all aspects of chemical research, from reaction stoichiometry to analytical characterization.

Molecular Formula and Structure

The molecular formula for this compound is C₄H₄N₂O₂S .[4] This formula indicates the presence of four carbon atoms, four hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.

The structural formula reveals a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to the carbon atoms of two separate acetonitrile groups.

Visualizing the Structure:

Below is a 2D representation of the this compound molecule.

Caption: 2D structure of this compound.

Molecular Weight and Other Identifiers

The molecular weight of a compound is a critical parameter for quantitative analysis and experimental design.

| Property | Value | Source |

| Molecular Weight | 144.15 g/mol | PubChem[4] |

| IUPAC Name | 2-(cyanomethylsulfonyl)acetonitrile | PubChem[4] |

| CAS Number | 37463-94-8 | PubChem[4] |

| Canonical SMILES | C(C#N)S(=O)(=O)CC#N | PubChem[4] |

| InChIKey | NNVQUTWFTPKDBS-UHFFFAOYSA-N | PubChem[4] |

Synthesis of this compound: A Proposed Pathway

Retrosynthetic Analysis and Proposed Forward Synthesis

A retrosynthetic analysis suggests that this compound can be conceptually disconnected at the sulfur-carbon bonds, leading to a sulfur dioxide equivalent and two cyanomethyl anions. A more practical forward synthesis would likely involve the reaction of a sulfuryl halide with a carbanion derived from acetonitrile or the oxidation of a precursor sulfide.

A promising, albeit unconfirmed, route is the reaction of chloroacetonitrile with a sulfite salt, such as sodium sulfite, to form the corresponding sulfonate, followed by a dehydration step to yield the dinitrile.

Conceptual Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed methodology based on analogous reactions and should be optimized and validated under appropriate laboratory safety protocols.

Materials:

-

Chloroacetonitrile

-

Anhydrous Sodium Sulfite

-

Dehydrating agent (e.g., Phosphorus Pentoxide or Trifluoroacetic Anhydride)

-

Inert atmosphere (Nitrogen or Argon)

Step 1: Synthesis of Sodium 2-cyanoethanesulfonate (Intermediate)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous sodium sulfite (1.0 eq).

-

Add anhydrous acetonitrile to the flask to create a slurry.

-

Slowly add chloroacetonitrile (2.0 eq) to the stirred slurry at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any unreacted sodium sulfite.

-

The resulting filtrate containing the intermediate can be used directly in the next step or concentrated under reduced pressure.

Step 2: Formation of this compound

-

To the solution containing the intermediate from Step 1, cautiously add a strong dehydrating agent (e.g., P₂O₅ or TFAA) portion-wise under vigorous stirring and cooling in an ice bath.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Justification of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial to prevent the hydrolysis of chloroacetonitrile and the intermediate sulfonate.

-

Inert Atmosphere: A nitrogen or argon atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Dehydrating Agent: A powerful dehydrating agent is necessary to facilitate the formation of the sulfonyl linkage from the sulfonate intermediate.

-

Solvent Choice: Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.[5][6][7]

Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound suggest its potential as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

Precursor to Heterocyclic Compounds

The two nitrile groups and the activated methylene carbons (alpha to the sulfonyl group) provide multiple reactive sites for cyclization reactions. This makes this compound a promising precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[7]

Bioisostere and Pharmacophore Component

The sulfonyl group is a well-established bioisostere for other functional groups, such as the carbonyl or phosphate group, and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] The dinitrile functionality can participate in hydrogen bonding and other non-covalent interactions with biological targets.[8] Therefore, this compound could serve as a novel scaffold for the design of enzyme inhibitors or receptor ligands.

Logical Relationship of this compound's Features to its Applications:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. laballey.com [laballey.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Sulphonyl Diacetonitrile: A Technical Guide for Advanced Research

For Immediate Release

[City, State] – [Date] – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, research avenues for the versatile chemical scaffold, sulphonyl diacetonitrile. As a Senior Application Scientist, the following insights are curated to bridge theoretical potential with actionable experimental direction, fostering innovation in medicinal chemistry, materials science, and synthetic methodology.

Introduction to this compound: A Molecule of Untapped Versatility

This compound, also known as bis(cyanomethyl) sulfone, possesses a unique molecular architecture characterized by a central sulfonyl group flanked by two methylene groups, each bearing a nitrile functionality. This arrangement bestows the molecule with a rich and varied reactivity profile that remains largely to be exploited.

The electron-withdrawing nature of both the sulfonyl and nitrile groups significantly acidifies the alpha-methylene protons, rendering them susceptible to deprotonation by even mild bases. This creates a highly stabilized carbanion that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Furthermore, the nitrile groups themselves are valuable functional handles, capable of participating in cycloadditions and transformations into other nitrogen-containing heterocycles. The sulfonyl moiety, a known bioisostere for various functional groups, imparts favorable pharmacokinetic properties in many drug candidates, suggesting the potential for this compound derivatives in medicinal chemistry.[1]

This guide will systematically explore key areas of research, providing the scientific rationale and detailed experimental frameworks to empower researchers to unlock the full potential of this intriguing building block.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₂S | PubChem CID: 142163 |

| Molecular Weight | 144.15 g/mol | PubChem CID: 142163 |

| IUPAC Name | 2-(cyanomethylsulfonyl)acetonitrile | PubChem CID: 142163 |

| CAS Number | 37463-94-8 | PubChem CID: 142163 |

Section 1: Leveraging Activated Methylene Protons in Carbon-Carbon Bond Formation

The most prominent feature of this compound is the high acidity of its methylene protons. This acidity can be harnessed in a variety of classic and modern organic reactions to construct complex molecular architectures.

Knoevenagel Condensation for the Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, typically involving the reaction of an active methylene compound with an aldehyde or ketone.[2] The exceptional acidity of the methylene protons in this compound makes it an ideal substrate for this transformation, leading to the formation of highly functionalized and electron-deficient alkenes. These products are, in turn, valuable precursors for a range of subsequent transformations, including Michael additions and cycloaddition reactions.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in 20 mL of ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-(phenyl(sulfonyl)methylene)malononitrile.

Caption: Knoevenagel condensation of this compound.

Michael Addition: A Pathway to 1,5-Dicarbonyl and Related Structures

The carbanion generated from this compound can readily participate in Michael addition reactions with α,β-unsaturated compounds.[1] This conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds or their nitrile and sulfonyl analogues, which are key intermediates in the synthesis of a variety of cyclic and acyclic molecules.

Experimental Protocol: Michael Addition to Methyl Acrylate

-

Base and Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise. Stir the mixture at this temperature for 30 minutes to ensure complete carbanion formation.

-

Addition of Michael Acceptor: Add a solution of methyl acrylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Quenching and Work-up: After stirring for a designated time (monitor by TLC), quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Michael addition of this compound to an α,β-unsaturated ester.

Section 2: this compound as a Precursor for Heterocyclic Synthesis

The unique combination of nitrile and activated methylene groups makes this compound an excellent starting material for the construction of a diverse range of nitrogen- and sulfur-containing heterocycles.

Synthesis of Pyrazoles and Pyridines

The reaction of dinitriles with hydrazines is a well-established route to pyrazoles.[3][4] Similarly, multicomponent reactions involving active methylene compounds, aldehydes, and ammonia derivatives can lead to the formation of substituted pyridines.[5] this compound is a prime candidate for these transformations, offering a direct entry into novel sulfonyl-functionalized pyrazoles and pyridines with potential biological activity.

Experimental Protocol: Synthesis of a Sulfonyl-Substituted Pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and remove the solvent in vacuo. The resulting solid can be purified by recrystallization to yield the desired 3-amino-4-(methylsulfonyl)pyrazole.

Thorpe-Ziegler Cyclization for Macrocyclic and Fused-Ring Systems

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic α-cyano ketones upon hydrolysis.[6][7][8] By first performing a double alkylation on this compound with a dihaloalkane, a tethered dinitrile precursor can be synthesized. Subsequent intramolecular cyclization via the Thorpe-Ziegler reaction would provide access to novel macrocyclic or fused-ring systems containing a sulfonyl group.

Experimental Protocol: Two-Step Synthesis of a Cyclic Sulfonyl Ketone

-

Dialkylation: Deprotonate this compound with a suitable base (e.g., sodium hydride) in an aprotic solvent like DMF. Add a dihaloalkane (e.g., 1,4-dibromobutane) and heat the mixture to effect the dialkylation.

-

Thorpe-Ziegler Cyclization: Isolate the dialkylated product and subject it to Thorpe-Ziegler conditions using a strong base (e.g., sodium ethoxide in ethanol) under high dilution to favor intramolecular cyclization.

-